Naaa-IN-1
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Overview
Description
Naaa-IN-1 is a potent and selective inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a cysteine amidase that preferentially hydrolyzes endogenous biolipids such as palmitoylethanolamide and oleoylethanolamide . This compound has shown significant potential in the research of inflammation and pain due to its ability to inhibit NAAA with an IC50 of 7 nM .
Preparation Methods
The synthesis of Naaa-IN-1 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes the use of organic solvents and reagents under controlled conditions to ensure the purity and yield of the final product . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing advanced purification techniques to meet the required standards .
Chemical Reactions Analysis
Naaa-IN-1 undergoes various chemical reactions, including hydrolysis and substitution reactions. Common reagents used in these reactions include organic solvents like dimethyl sulfoxide and catalysts that facilitate the hydrolysis of biolipids . The major products formed from these reactions are palmitoylethanolamide and oleoylethanolamide, which are hydrolyzed by NAAA .
Scientific Research Applications
Naaa-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of NAAA and its effects on biolipid hydrolysis . In biology, it is employed in research on inflammation and pain, as it has shown potential in reducing neuroinflammation and promoting neuroprotection . In medicine, this compound is being investigated for its therapeutic potential in treating conditions like psoriasis and neurodegenerative diseases . Additionally, it has industrial applications in the development of new anti-inflammatory and analgesic agents .
Mechanism of Action
Naaa-IN-1 exerts its effects by inhibiting N-acylethanolamine-hydrolyzing acid amidase, which is responsible for the hydrolysis of palmitoylethanolamide and oleoylethanolamide . By inhibiting this enzyme, this compound increases the levels of these biolipids, which have anti-inflammatory and analgesic properties . The molecular targets involved include the active site of NAAA, where this compound binds and prevents the enzyme from catalyzing the hydrolysis reaction .
Comparison with Similar Compounds
Naaa-IN-1 is unique in its high selectivity and potency as an NAAA inhibitor. Similar compounds include other NAAA inhibitors like ARN077 and F96, which also target the hydrolysis of palmitoylethanolamide and oleoylethanolamide . this compound stands out due to its lower IC50 value, indicating higher potency .
Properties
Molecular Formula |
C18H17NO4 |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
(4-phenylphenyl)methyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate |
InChI |
InChI=1S/C18H17NO4/c1-12-16(17(20)23-12)19-18(21)22-11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,12,16H,11H2,1H3,(H,19,21)/t12-,16+/m0/s1 |
InChI Key |
MFQATLPMLVIJGV-BLLLJJGKSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C(=O)O1)NC(=O)OCC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1C(C(=O)O1)NC(=O)OCC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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